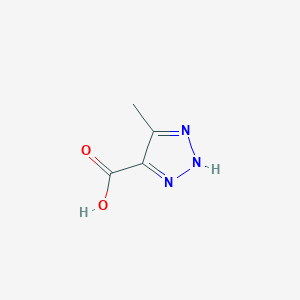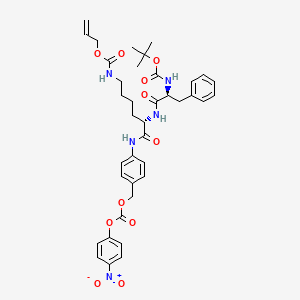
(4-Ethyloctyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethyloctyl)(methyl)amine” is a chemical compound with the molecular formula C11H25N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a long carbon chain with an amine group at one end . The presence of the amine group can be confirmed through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The physical properties of amines can depend on the extent of substitution at the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry Applications
- Size Distribution and Detection in Particulate Matter : A study by VandenBoer et al. (2010) developed an ion chromatographic method for quantifying simple alkyl amines, including methylamine and ethylamine, in ambient atmospheric samples. This technique was applied to analyze samples collected from urban and rural areas, highlighting the role of amines in atmospheric chemistry and their distribution in particulate matter. The research provided insights into the incorporation of amines into secondary particles and their relationship with atmospheric processes (VandenBoer, T., et al., 2010).
Electrochemistry Applications
- Electrochemical Oxidation in Ionic Liquid Media : Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines, including the study of compounds similar to (4-Ethyloctyl)(methyl)amine, in ionic liquid media. This study revealed the formation of an organic layer attached to the electrode surface, showcasing the potential for creating modified electrodes with specific chemical functionalities, which could be beneficial for various electrochemical applications (Ghilane, J., et al., 2010).
Synthetic Chemistry Applications
- Enantioselective Direct Conjugate Addition : Huang and Jacobsen (2006) described the use of a primary amine-thiourea catalyst for the highly enantioselective conjugate addition of ketones to nitroalkenes. This study showcases the utility of primary amine-based catalysts in promoting enantioselective reactions, a principle that could be extended to compounds like this compound for synthesizing chiral molecules (Huang, H., & Jacobsen, E., 2006).
Material Science Applications
- Photocatalytic N-Methylation of Amines : Wang et al. (2018) explored the photocatalytic N-methylation of amines over Pd/TiO2 to functionalize heterocycles and pharmaceutical intermediates. This process provides a pathway for the functionalization of primary and secondary amines, including those similar to this compound, under mild conditions, demonstrating its utility in the synthesis of complex organic molecules and pharmaceuticals (Wang, L., et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “(4-Ethyloctyl)(methyl)amine” could include exploring its potential uses in various applications. For instance, amines are found in approximately 40% of all active pharmaceutical ingredients . Therefore, “this compound” could potentially be used in the synthesis of new pharmaceuticals.
Wirkmechanismus
Target of Action
(4-Ethyloctyl)(methyl)amine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . . Amines in general can interact with various biological targets, including enzymes and receptors, influencing physiological and pathological processes .
Mode of Action
For instance, they can participate in acid-base reactions, forming salts with acids . They can also undergo alkylation reactions . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
For instance, biogenic amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Pharmacokinetics
Amines in general can be absorbed through various routes, including oral, inhalation, and dermal exposure . They can be distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
Amines can interact with biological systems at the molecular and cellular levels, influencing various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of amines, influencing their absorption and distribution . Temperature, light, and humidity can affect the stability of amines . Furthermore, the presence of other substances can influence the action of amines through interactions or competition for the same targets .
Eigenschaften
IUPAC Name |
4-ethyl-N-methyloctan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-4-6-8-11(5-2)9-7-10-12-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOFJTWZPEMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)
![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)
![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)
![2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2873401.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)
![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)
